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Compound of Interest

Compound Name:

1-(2-Chloro-6-

fluorophenyl)cyclohexanecarbonitr

ile

CAS No.: 214262-95-0

Cat. No.: B1620879

Get Quote

Technical Monograph: 1-(2-Chloro-6-
fluorophenyl)cyclohexanecarbonitrile
Part 1: Chemical Identity & Structural Logic
Compound Classification:

-Aminonitrile / Arylcyclohexylamine Precursor Molecular Formula:

(Core scaffold variable based on amine substitution) Role: Key Intermediate (PCC Analogue)

1.1 Structural Deconstruction
This molecule represents a "conformationally locked" variant of the standard

phencyclidine/ketamine scaffold. Its biological potential is dictated by three distinct

pharmacophores:
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The Cyclohexane Ring: Provides the necessary lipophilicity for Blood-Brain Barrier (BBB)

penetration.

The Nitrile (

) Moiety: A temporary functional group intended for transformation (via Grignard reaction or
reduction). In its native state, it acts as a metabolic liability (cyanogenic).

The 2-Chloro-6-fluorophenyl Ring (The Critical Variant):

Electronic Effect: The fluorine atom at the 6-position introduces high electronegativity,

altering the

-electron density of the aromatic ring compared to standard Ketamine (2-chlorophenyl).

Steric Effect (Orthogonal Locking): The di-ortho substitution (2-Cl, 6-F) creates significant

steric hindrance. This restricts the rotation of the phenyl ring relative to the cyclohexane

chair, locking the molecule into a specific conformer that often exhibits higher affinity for

the PCP-binding site inside the NMDA receptor channel.

Part 2: Synthesis & Transformation Protocols
The biological activity of this nitrile is rarely the end goal; it is the gateway to 2-Chloro-6-fluoro

analogues of Ketamine or PCP. Below is the standard protocol for generating this intermediate

and converting it to the active ketone (Ketamine analogue).

2.1 Workflow Diagram (Synthesis Pathway)
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Caption: Figure 1. Synthetic trajectory from raw precursors to the active arylcyclohexylamine

pharmacophore, highlighting the nitrile as the critical branch point.
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2.2 Experimental Protocol: Nitrile Synthesis (Standardized)
Note: This procedure assumes a reductive cyanation or Strecker-type synthesis.

Imine Formation:

Reagents: Cyclohexanone (1.0 eq), 2-Chloro-6-fluoroaniline (1.0 eq).

Conditions: Reflux in benzene/toluene with a Dean-Stark trap to remove water.

Checkpoint: Monitor IR for disappearance of ketone carbonyl (

) and appearance of imine (

).

Cyanation (The Critical Step):

Reagents: Trimethylsilyl cyanide (TMSCN) or NaCN/AcOH.

Solvent: Acetonitrile or DCM (anhydrous).

Procedure: Add cyanide source dropwise at

. Allow to warm to RT over 4 hours.

Purification: The resulting aminonitrile is often unstable on silica. Crystallization from cold

hexanes is preferred.

Part 3: Pharmacological Potential (SAR Analysis)
This section distinguishes between the intrinsic activity of the nitrile and the projected activity of

its rearranged derivatives.

3.1 Intrinsic Activity of the Nitrile (Precursor)
Toxicity Warning: Like its analogue PCC (1-piperidinocyclohexanecarbonitrile), this molecule

is likely unstable in vivo.

Mechanism: Metabolic hydrolysis or thermal degradation releases Cyanide (
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).

Symptoms: Dizziness, confusion, hypoxia, and potential lethality distinct from dissociative

anesthesia.

Conclusion: The nitrile itself has no therapeutic value and represents a toxicological hazard

in impure drug preparations.

3.2 Projected Activity of the 2-Cl-6-F Derivative (The Target)
Once converted to the ketone (Ketamine analogue) or amine (PCP analogue), the 2-Chloro-6-

Fluoro substitution pattern predicts a specific profile:

Parameter
Predicted Effect (vs.
Ketamine)

Mechanistic Basis

NMDA Affinity Increased (++++)

The 2,6-disubstitution locks the

phenyl ring perpendicular to

the cyclohexane, optimizing fit

in the receptor pore.

Potency High

6-Fluoro addition increases

lipophilicity (

), enhancing BBB transport.

Metabolism Slower

The fluorine atom at the 6-

position blocks metabolic

hydroxylation at that site,

potentially extending half-life.

Dissociation Strong
High receptor occupancy time

due to steric trapping.

3.3 Receptor Interaction Pathway
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Caption: Figure 2. Pharmacodynamic cascade of the 2-Cl-6-F derivative. The steric bulk of the

ligand enhances pore occlusion time.

Part 4: Toxicology & Safety Standards
CRITICAL SAFETY NOTICE: Handling this nitrile requires Biosafety Level 2 (BSL-2) protocols

due to potential cyanide release.

Cyanogenic Potential:

Upon contact with strong acids or metabolic enzymes, the nitrile moiety can liberate

Hydrogen Cyanide (HCN).
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Protocol: Keep detector tubes for HCN active in the fume hood. Store away from acids.

Skin Absorption:

High lipophilicity allows rapid dermal absorption.

PPE:[1][2][3] Double nitrile gloves and Tyvek sleeves are mandatory.

Impurity Profiling:

In synthesized batches of 2-Cl-6-F-Ketamine, this nitrile is a common contaminant.

Detection: It can be identified via GC-MS (distinct fragment loss of

) or IR spectroscopy (sharp peak at

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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